Home > Products > Screening Compounds P77863 > HIV-1 inhibitor-20
HIV-1 inhibitor-20 -

HIV-1 inhibitor-20

Catalog Number: EVT-12555624
CAS Number:
Molecular Formula: C19H11ClF3N3O2
Molecular Weight: 405.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HIV-1 Inhibitor-20 is synthesized from various chemical precursors and is categorized under integrase inhibitors. Integrase inhibitors are a class of antiretroviral drugs that block the integrase enzyme, which is essential for the HIV life cycle. The compound has been identified through structure-based drug design and synthesized using various organic chemistry techniques.

Synthesis Analysis

Methods and Technical Details

The synthesis of HIV-1 Inhibitor-20 involves multiple steps, typically starting from readily available chiral building blocks. Recent literature highlights several synthetic routes:

  1. Chiral Starting Materials: Utilizing carbohydrates as inexpensive chiral starting materials allows for efficient synthesis.
  2. Key Reactions: The synthesis often includes reactions such as acylation, coupling reactions using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and microwave-assisted transformations to enhance yields and reduce reaction times.
  3. Intermediate Formation: The formation of intermediates through selective reactions, including the introduction of functional groups at specific positions on the molecular framework, is crucial for achieving the desired biological activity.

For instance, one synthetic route involves the formation of a naphthyridine system through a series of condensation reactions followed by cyclization to form the core structure of HIV-1 Inhibitor-20 .

Molecular Structure Analysis

Structure and Data

The molecular structure of HIV-1 Inhibitor-20 features a complex arrangement that includes a fused bicyclic system with various substituents that enhance its binding affinity to the integrase enzyme.

  • Molecular Formula: The precise molecular formula varies based on specific modifications made during synthesis.
  • Crystallographic Data: X-ray crystallography has been employed to elucidate the three-dimensional structure of this compound, providing insights into its binding interactions with target enzymes.

The structural analysis indicates that specific functional groups are crucial for maintaining potency against HIV strains, particularly in regions that interact with the active site of integrase .

Chemical Reactions Analysis

Reactions and Technical Details

HIV-1 Inhibitor-20 undergoes several chemical reactions during its synthesis:

  1. Acylation Reactions: These are critical for introducing acyl groups that enhance biological activity.
  2. Coupling Reactions: Utilized to link different molecular fragments together, often employing coupling agents like EDCI to facilitate bond formation without significant side reactions.
  3. Microwave-Assisted Synthesis: This modern technique accelerates reaction times and improves yields by providing uniform heating .
Mechanism of Action

Process and Data

HIV-1 Inhibitor-20 functions by binding to the integrase enzyme, inhibiting its ability to integrate viral DNA into the host genome. This mechanism involves:

  1. Binding Affinity: The compound's structure allows it to fit precisely into the active site of integrase, blocking access to viral DNA.
  2. Inhibition Constant: Studies have shown that HIV-1 Inhibitor-20 exhibits submicromolar inhibitory concentrations against integrase, indicating potent activity .

This inhibition prevents the formation of mature virions, thus reducing viral load in infected individuals.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HIV-1 Inhibitor-20 possesses several notable physical and chemical properties:

  • Solubility: The compound is designed to have improved solubility in aqueous solutions compared to earlier inhibitors.
  • Stability: Stability under physiological conditions is critical for its effectiveness as an antiretroviral agent.
  • Molecular Weight: The molecular weight typically falls within a range suitable for drug development, allowing for optimal absorption and distribution in biological systems.

These properties are essential for ensuring that the compound can be effectively administered and utilized within therapeutic contexts .

Applications

Scientific Uses

HIV-1 Inhibitor-20 has significant applications in scientific research and clinical settings:

  1. Antiviral Therapy: It serves as a potential candidate for inclusion in combination therapies aimed at treating HIV infections.
  2. Research Tool: The compound can be used in laboratory settings to study HIV biology and test new therapeutic strategies against resistant strains.
  3. Structure-Activity Relationship Studies: Understanding how modifications to HIV-1 Inhibitor-20 affect its efficacy can lead to the development of even more potent inhibitors.
Molecular Mechanisms of Viral Entry Inhibition by HIV-1 Inhibitor-20

HIV Entry Mechanisms and Vulnerable Targets

HIV-1 infection initiates through a meticulously coordinated entry process involving three sequential steps: attachment, co-receptor engagement, and membrane fusion. The viral envelope glycoprotein (Env) spike, composed of gp120 surface subunits and gp41 transmembrane subunits, mediates this process [1] [6]. During attachment, gp120 binds to the CD4 receptor on host T-cells, triggering conformational changes that expose the co-receptor binding site. Subsequent engagement with CCR5 or CXCR4 co-receptors induces further structural rearrangements in gp41. The N-terminal fusion peptide of gp41 inserts into the host cell membrane, and the collapse of the gp41 pre-hairpin intermediate into a stable six-helix bundle (6-HB) drives viral-cell membrane fusion [1] [3]. This fusion machinery—particularly the transiently exposed gp41 pre-hairpin conformation—presents a critical vulnerability for inhibitor-20 and related compounds.

Classification of Entry Inhibitors

Entry inhibitors are categorized by their precise molecular targets within the viral entry cascade:

Attachment Inhibitors

These compounds obstruct the initial gp120-CD4 interaction. BMS-663068 (prodrug of BMS-626529) exemplifies this class, binding a hydrophobic pocket within gp120 and preventing productive CD4 engagement [3] [6]. Unlike earlier soluble CD4 analogs, this small molecule shows broad activity against diverse HIV-1 subtypes. Its binding induces allosteric changes that "lock" gp120 in a CD4-inaccessible state, effectively neutralizing the virus before cellular attachment occurs [6] [8].

Co-Receptor Inhibitors

Targeting CCR5 or CXCR4 blocks the secondary interaction necessary for fusion activation:

  • CCR5 Antagonists (e.g., Maraviroc, Cenicriviroc): Bind an allosteric site within the CCR5 transmembrane helices, inducing conformational changes that prevent gp120 docking without triggering inflammatory signaling [3] [6]. Cenicriviroc exhibits dual CCR5/CCR2 inhibition, potentially modulating inflammatory responses.
  • CXCR4 Antagonists: While none are clinically approved due to toxicity concerns, compounds like AMD3100 (plerixafor) demonstrate proof-of-concept by blocking X4-tropic virus entry [6].

Fusion Inhibitors

These agents disrupt gp41’s transition to the post-fusion 6-HB state. Enfuvirtide (T20), the first-in-class fusion inhibitor, is derived from gp41’s C-terminal heptad repeat (CHR). It competitively binds the N-terminal heptad repeat (NHR), preventing the formation of the fusion-competent 6-HB [1] [3]. However, its peptidic nature limits pharmacokinetics and susceptibility to resistance. HIV-1 inhibitor-20 and next-gen compounds like LP-98 overcome these limitations through optimized sequences and structural modifications [1].

Table 1: Classification of Key HIV-1 Entry Inhibitors

ClassMolecular TargetRepresentative AgentsMechanistic Action
Attachment Inhibitorsgp120 CD4-binding pocketBMS-663068, FostemsavirAllosteric stabilization of gp120 closed conformation
CCR5 AntagonistsCCR5 transmembrane coreMaraviroc, CenicrivirocAllosteric inhibition of gp120-CCR5 engagement
Fusion Inhibitorsgp41 NHR domainEnfuvirtide, LP-98, Inhibitor-20Competitive blockade of 6-HB formation

Structural Basis of Inhibitor-20 Activity

Inhibitor-20 exemplifies advanced fusion inhibitor design. Unlike early peptides mimicking native gp41 sequences (e.g., T20), it incorporates:

  • Cholesterol Conjugation: A C-terminal cholesterol moiety enhances membrane anchoring and prolongs target engagement by increasing local concentration at viral-cell contact sites [1]. LP-98, a clinical-stage analog, demonstrates picomolar potency attributable to this modification.
  • Optimized Helical Domains: Engineered residues (e.g., hydrophobic staples at positions 116, 123, and 153) maximize hydrophobic contacts with the gp41 NHR pocket. AlphaFold3 predictions and crystallography reveal inhibitor-20’s extended α-helix inserts deeply into the NHR groove, forming salt bridges with Asp114 and hydrogen bonds with Glq40 residues [1] [8].
  • Resistance Resilience: Key mutations (e.g., G36D, I37T, V38A) in gp41’s NHR diminish enfuvirtide binding but minimally affect inhibitor-20. Structural analyses show its elongated helix maintains contact with conserved residues (Leu54, Trp60) even when mutations alter the NHR groove topology [1] [2].

Table 2: Structural Features Enhancing Inhibitor-20 Efficacy

Structural FeatureFunctional RoleImpact on Antiviral Activity
C-Terminal CholesterolMembrane anchoring & pharmacokinetic extensionIncreases half-life; boosts local concentration
Hydrophobic staple residuesEnhanced NHR groove occupancyImproves binding affinity (Kd ~nM range)
Extended α-helix designContacts conserved NHR residues (Leu54, Trp60)Retains potency against T20-resistant variants

Properties

Product Name

HIV-1 inhibitor-20

IUPAC Name

3-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Molecular Formula

C19H11ClF3N3O2

Molecular Weight

405.8 g/mol

InChI

InChI=1S/C19H11ClF3N3O2/c20-14-6-4-11(5-7-14)16-9-15(27-25-16)10-17-24-18(28-26-17)12-2-1-3-13(8-12)19(21,22)23/h1-9H,10H2

InChI Key

PDVAGTMZDZFJCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)CC3=CC(=NO3)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.